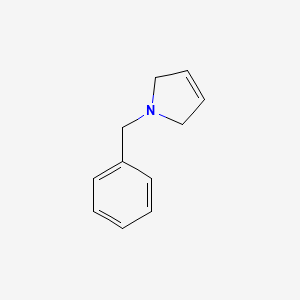

1-Benzyl-3-pyrroline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.1 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFHKHHUKGZIGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340093 | |

| Record name | 1-Benzyl-3-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678779 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6913-92-4 | |

| Record name | 1-Benzyl-3-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2,5-dihydropyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-pyrroline from 3-Pyrroline and Benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-benzyl-3-pyrroline, a valuable building block in medicinal chemistry and drug development. The synthesis involves the N-alkylation of 3-pyrroline (also known as 2,5-dihydro-1H-pyrrole) with benzyl bromide. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides characterization information for the final product.

Introduction

This compound is a heterocyclic compound of significant interest in the synthesis of various biologically active molecules. The pyrroline scaffold is a common motif in many natural products and pharmaceuticals. The addition of a benzyl group at the nitrogen atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which is often a crucial aspect of drug design. The synthesis described herein is a straightforward and efficient method for preparing this versatile intermediate.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine of the 3-pyrroline ring acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The presence of a base is required to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity and neutralizing the hydrobromic acid byproduct formed during the reaction.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the N-alkylation of secondary amines.

Materials:

-

3-Pyrroline (2,5-dihydro-1H-pyrrole)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-pyrroline (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| 3-Pyrroline | 1.0 eq | General Protocol |

| Benzyl Bromide | 1.1 eq | General Protocol |

| Potassium Carbonate | 2.0 eq | General Protocol |

| Reaction Conditions | ||

| Solvent | Acetonitrile | General Protocol |

| Temperature | Room Temperature | General Protocol |

| Reaction Time | 12-24 hours | General Protocol |

| Product | ||

| Yield | Not explicitly found for this reaction, but analogous N-alkylations of secondary amines with benzyl bromide typically yield 80-95%. | Inferred from similar reactions |

| Appearance | Clear colorless to yellow liquid | [1] |

| Molecular Formula | C₁₁H₁₃N | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Boiling Point | Not available | |

| Refractive Index | 1.5400-1.5440 @ 20°C | [1] |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

¹H NMR (CDCl₃): δ 7.20-7.35 (m, 5H, Ar-H), 5.85 (s, 2H, C=CH), 3.65 (s, 2H, N-CH₂-Ar), 3.15 (s, 4H, N-CH₂-C=C).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

¹³C NMR (CDCl₃): δ 139.0 (Ar-C), 128.8 (Ar-CH), 128.3 (Ar-CH), 127.0 (Ar-CH), 126.9 (C=C), 58.0 (N-CH₂-Ar), 54.0 (N-CH₂-C=C).

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-pyrroline and benzyl bromide is a robust and straightforward N-alkylation reaction. This technical guide provides a foundational protocol that can be optimized further depending on the specific requirements of the researcher. The provided characterization data will aid in the confirmation of the final product. This versatile intermediate can be a key component in the development of novel therapeutic agents and other advanced materials.

References

An In-depth Technical Guide on the Chemical Properties and Reactivity of 1-Benzyl-3-pyrroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-pyrroline is a heterocyclic amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its pyrroline core, a five-membered unsaturated nitrogen-containing ring, coupled with the presence of a benzyl group on the nitrogen atom, imparts a unique combination of steric and electronic properties that influence its reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃N | [1][2][3] |

| Molecular Weight | 159.23 g/mol | [1][3] |

| CAS Number | 6913-92-4 | [1][3] |

| Boiling Point | 60 °C at 1 torr | [3] |

| Density | 0.837 g/cm³ at 20 °C | [3] |

| Refractive Index | 1.540 at 20 °C | [3] |

| LogP | 2.0584 | [1] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this compound were not found in the search results, typical spectral features can be predicted based on its structure and data from analogous compounds like 3-pyrroline and N-benzyl derivatives.[4][5][6][7]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm, and a singlet for the benzylic CH₂ protons). The pyrroline ring protons would appear as multiplets in the aliphatic and vinylic regions.

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons of the benzyl group, the benzylic carbon, and the sp² and sp³ hybridized carbons of the pyrroline ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching of the double bond in the pyrroline ring, and C-N stretching. The gaseous phase IR spectrum of 3-pyrroline shows a prominent olefinic stretch at 3084 cm⁻¹ and an α-C-H stretch at 2870 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 159, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or fragments from the pyrroline ring.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the nucleophilic nitrogen atom and the reactive double bond within the pyrroline ring.

Hydrogenation

The double bond in the 3-pyrroline ring can be readily reduced to yield the corresponding saturated pyrrolidine. This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol (or ethanol)

-

Hydrogen gas (H₂) or a hydrogen donor such as ammonium formate

-

Inert atmosphere (Argon or Nitrogen)

-

Standard hydrogenation apparatus or a round-bottom flask with a balloon setup

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a suitable reaction vessel, dissolve this compound in methanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

If using hydrogen gas, evacuate the vessel and backfill with hydrogen (this process should be repeated three times). Maintain a positive pressure of hydrogen using a balloon or a regulated supply.

-

If using a hydrogen donor like ammonium formate, add it to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylpyrrolidine.

-

The product can be further purified by distillation or column chromatography if necessary.[8][9]

Oxidation

The double bond of this compound is susceptible to oxidation, which can lead to the formation of various products, including epoxides or ring-opened compounds, depending on the oxidizing agent and reaction conditions. Epoxidation, for instance, can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Experimental Protocol: Epoxidation of this compound

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude epoxide can be purified by column chromatography on silica gel.[10][11]

Cycloaddition Reactions

The double bond in this compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. It can also undergo [3+2] cycloadditions with suitable 1,3-dipoles. These reactions are powerful tools for the construction of complex polycyclic nitrogen-containing frameworks.

Experimental Protocol: [3+2] Cycloaddition with an Azomethine Ylide (General Procedure)

This is a general protocol as a specific one for this compound was not found. The generation of an azomethine ylide can be achieved from the condensation of an α-amino acid and an aldehyde.

Materials:

-

This compound (as the dipolarophile)

-

An α-amino acid (e.g., sarcosine or proline)

-

An aldehyde (e.g., paraformaldehyde)

-

Toluene or other suitable high-boiling solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the α-amino acid, the aldehyde, and this compound in a suitable solvent like toluene.

-

Heat the reaction mixture to reflux. The in-situ generated azomethine ylide will react with the double bond of this compound.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product, a bicyclic pyrrolidine derivative, can be purified by column chromatography.

Synthesis of this compound

A common method for the synthesis of 3-pyrrolines involves a three-step process starting from (Z)-1,4-dichloro-2-butene.[12]

Experimental Protocol: Synthesis of this compound

Step 1: Monoamination of (Z)-1,4-dichloro-2-butene

-

This step can be achieved via a Delépine reaction followed by hydrolysis, or by direct reaction with an excess of benzylamine. A more controlled approach involves the reaction with a protected amine followed by deprotection and benzylation.

Step 2: Ring Closure

-

The resulting N-benzyl-4-chloro-2-buten-1-amine undergoes intramolecular cyclization to form the this compound. This is typically promoted by a base.

Detailed Procedure based on Brandänge & Rodriquez, 1988: [12]

-

(Z)-1,4-dichloro-2-butene is reacted with hexamethylenetetramine to form the mono-quaternary ammonium salt.

-

The salt is then hydrolyzed with ethanolic HCl to yield 4-chloro-2-buten-1-amine hydrochloride.

-

This amine is then reacted with benzyl bromide in the presence of a base to give N-benzyl-4-chloro-2-buten-1-amine.

-

Finally, treatment with a base such as sodium hydride in an appropriate solvent like THF or DMF will induce ring closure to afford this compound.

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathway involvements for this compound are not extensively documented in the searched literature, the broader classes of pyrrolidine and pyrrole derivatives are known to exhibit a wide range of pharmacological effects.[13][14][15][16] These include antibacterial, antifungal, antiviral, antimalarial, anticancer, anti-inflammatory, and antioxidant activities.[14]

Notably, N-benzyl pyrrolidine derivatives have been investigated as multitargeted agents for Alzheimer's disease, showing inhibitory activity against cholinesterases and BACE-1.[13] Furthermore, certain N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as selective dual serotonin/noradrenaline reuptake inhibitors, highlighting the potential of the N-benzylpyrrolidine scaffold in CNS drug discovery.[17]

Given the lack of specific signaling pathway data for this compound, a representative workflow for a common synthetic transformation is provided below.

Caption: Workflow for the catalytic hydrogenation of this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its chemical properties allow for a range of transformations, including hydrogenation, oxidation, and cycloaddition reactions, providing access to a diverse array of more complex molecular architectures. While its specific biological profile is yet to be fully elucidated, the pharmacological activities of related pyrrolidine and N-benzyl derivatives suggest that this compound and its derivatives are promising scaffolds for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and reactivity to aid researchers in their synthetic and drug discovery endeavors. Further investigation into its biological activities and the development of more efficient and stereoselective synthetic methodologies will undoubtedly expand its utility in the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound(6913-92-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 3-Pyrroline(109-96-6) 1H NMR [m.chemicalbook.com]

- 5. 3-Pyrroline(109-96-6) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum [chemicalbook.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Pyrroline synthesis [organic-chemistry.org]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Benzyl-3-pyrroline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-3-pyrroline (also known as 1-benzyl-2,5-dihydro-1H-pyrrole), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization.

Spectroscopic Data Summary

The structural integrity of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 – 7.50 | m | 5H | Aromatic protons (C₆H₅) |

| 5.97 | s | 2H | Olefinic protons (=CH) |

| 4.13 | s | 4H | Allylic protons (-CH₂-CH=) |

| 3.65 | s | 2H | Benzylic protons (N-CH₂-Ph) |

Note: This is a representative spectrum. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 138.5 | Quaternary aromatic carbon (C-Ar) |

| 129.0 | Aromatic methine carbons (CH-Ar) |

| 128.5 | Aromatic methine carbons (CH-Ar) |

| 127.2 | Aromatic methine carbons (CH-Ar) |

| 125.0 | Olefinic carbons (=CH) |

| 58.0 | Allylic carbons (-CH₂-CH=) |

| 56.5 | Benzylic carbon (N-CH₂-Ph) |

Note: This is a predicted or representative spectrum. Experimental values may differ.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Medium | Aliphatic C-H stretch |

| 1650 | Medium | C=C stretch (olefinic) |

| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C stretch |

| 1150 | Strong | C-N stretch |

| 740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This is a summary of expected characteristic peaks.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 159 | High | [M]⁺ (Molecular ion) |

| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |

| 68 | Medium | [C₄H₆N]⁺ (Pyrroline fragment) |

Note: Fragmentation patterns can vary based on the ionization method and energy.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific data. The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, data is typically acquired with 16-32 scans. For ¹³C NMR, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below. This process ensures the accurate determination and verification of its chemical structure.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For specific applications, it is recommended to acquire and analyze the data under controlled experimental conditions.

1-Benzyl-3-pyrroline mechanism of formation and reaction pathways

An In-depth Technical Guide on 1-Benzyl-3-pyrroline: Mechanism of Formation and Reaction Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The document details its primary formation mechanism, explores various reaction pathways, presents quantitative data in tabular format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz DOT language illustrate key chemical transformations and workflows.

Formation of this compound

The most direct and widely cited method for the synthesis of N-substituted 3-pyrrolines, including this compound, involves the reaction of a primary amine with cis-1,4-dichloro-2-butene.

Mechanism: Double Nucleophilic Substitution

The formation of this compound from benzylamine and cis-1,4-dichloro-2-butene proceeds via a two-step mechanism involving a double nucleophilic substitution followed by an intramolecular cyclization.

-

Initial SN2 Reaction: Benzylamine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of cis-1,4-dichloro-2-butene, displacing a chloride ion. This forms an intermediate, N-benzyl-4-chloro-2-buten-1-amine.

-

Intramolecular Cyclization: The secondary amine of the intermediate then undergoes an intramolecular SN2 reaction, attacking the remaining carbon-chlorine bond. This ring-closing step forms the five-membered pyrroline ring, yielding this compound. A base is typically required to neutralize the HCl generated during the reaction.

Figure 1: Synthesis mechanism of this compound.

General Synthetic Strategies for 3-Pyrrolines

While the direct alkylation method is common, other strategies for synthesizing the 3-pyrroline core can be adapted for N-benzyl derivatives. These include:

-

Ring-Closing Metathesis (RCM): Grubbs' second-generation ruthenium catalyst can effectively catalyze RCM reactions in aqueous media to form 3-pyrrolines.[1]

-

Phosphine-Catalyzed Annulation: An annulation of modified allylic ylides with aromatic imines, catalyzed by phosphines, can yield 3-pyrrolines in moderate to very good yields.[1]

-

Ring Expansion of Vinyl Aziridines: Copper(I) triflate can catalyze the ring expansion of vinyl aziridines to provide 3-pyrrolines under mild conditions.[1]

-

Carbene C-H Insertion: A two-step sequence of alkylation and alkylidene carbene C-H insertion starting from primary amines can produce a range of 3-pyrrolines.[2]

Reaction Pathways of this compound

The reactivity of this compound is dominated by the chemistry of its endocyclic double bond. This alkene moiety can undergo a variety of transformations, making it a versatile intermediate for the synthesis of substituted pyrrolidines and other complex nitrogen-containing molecules.

Figure 2: Major reaction pathways of this compound.

Epoxidation

The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide across the double bond. This yields 1-benzyl-3,4-epoxypyrrolidine, a valuable intermediate for further nucleophilic ring-opening reactions.

Ozonolysis

Ozonolysis provides a method for the oxidative cleavage of the carbon-carbon double bond.[3][4] The reaction proceeds through a molozonide intermediate, which rearranges to a more stable ozonide (a trioxolane).[4] Subsequent workup with a reducing agent, such as dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield carbonyl compounds.[3] For this compound, this reaction breaks the ring to form N-benzyl-N-(2-oxoethyl)formamide.

Figure 3: Criegee mechanism for the ozonolysis of this compound.

Hydroboration-Oxidation

This two-step reaction converts the alkene into an alcohol with anti-Markovnikov regioselectivity.[5][6]

-

Hydroboration: Borane (BH₃), often used as a complex with THF, adds across the double bond. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon in a concerted, syn-addition.[6][7]

-

Oxidation: The resulting organoborane is oxidized with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[5]

This sequence applied to this compound yields 1-benzylpyrrolidin-3-ol.

Figure 4: Workflow for the hydroboration-oxidation of this compound.

Catalytic Hydromethylation

Modern catalytic methods allow for the enantioselective functionalization of 3-pyrrolines. A cobalt-catalyzed hydromethylation has been shown to convert various 3-pyrrolines into valuable 3-methylpyrrolidine compounds with high yield and enantioselectivity.[8] This reaction provides an efficient route to chiral 3-methylpyrrolidines, which are important pharmacophores.[8]

Cycloaddition Reactions

The double bond of the 3-pyrroline ring can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides.[9] This powerful reaction class enables the construction of complex, stereochemically rich polycyclic pyrrolidine frameworks, which are of significant interest in drug discovery.

Quantitative Data Summary

The following tables summarize yields for the synthesis and functionalization of 3-pyrrolines based on literature precedents.

Table 1: Synthesis of 3-Pyrrolines

| Method | Starting Materials | Catalyst/Reagent | Overall Yield (%) | Reference |

| Delépine Reaction/Cyclization | (Z)-1,4-dichloro-2-butene, Hexamethylenetetramine | K₂CO₃ | 74 | [1][10] |

| RCM | Diallylamines | Grubbs' II Catalyst | Varies | [1] |

| Phosphine-Catalyzed Annulation | Allylic ylides, Aromatic imines | Phosphine | Moderate to Very Good | [1] |

| Silver-Catalyzed Cyclization | Allenic amino acids | AgNO₃ | Varies | [1] |

Table 2: Reactions of 3-Pyrrolines

| Reaction | Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |

| Hydromethylation | N-Acyl-3-pyrrolines | Cobalt/BOX ligand | N-Acyl-3-methylpyrrolidines | 56 - 73 | [8] |

| Hydroalkylation (C2) | N-Boc-3-pyrroline | Cobalt Catalyst | N-Boc-2-alkylpyrrolidine | Varies | [11] |

| Hydroalkylation (C3) | N-Boc-3-pyrroline | Nickel Catalyst | N-Boc-3-alkylpyrrolidine | Varies | [11] |

| Silver-Catalyzed Cyclization | Chalcone, Arylacetylene, Sulfonamide | Silver Catalyst | 2-Benzylidene-3-pyrroline | 86 (example) | [12] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 3-pyrrolines from 1,4-dihalobutenes.

-

Materials: Benzylamine, cis-1,4-dichloro-2-butene, sodium carbonate (Na₂CO₃), ethanol, diethyl ether, saturated sodium chloride solution (brine).

-

Procedure:

-

To a stirred solution of cis-1,4-dichloro-2-butene (1.0 eq.) in ethanol at 0 °C, add a solution of benzylamine (2.2 eq.) and sodium carbonate (2.5 eq.) in water dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

General Protocol for Epoxidation of this compound

-

Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA, ~77%), dichloromethane (DCM), saturated sodium bicarbonate solution (NaHCO₃), saturated sodium chloride solution (brine).

-

Procedure:

-

Dissolve this compound (1.0 eq.) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 eq.) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-benzyl-3,4-epoxypyrrolidine.

-

If necessary, purify the product by column chromatography.

-

References

- 1. 3-Pyrroline synthesis [organic-chemistry.org]

- 2. A convenient method for 3-pyrroline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ozonolysis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Convenient Route to 3-Pyrroline Utilizing the Delépine Reaction [organic-chemistry.org]

- 11. Pyrrolidine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

Potential Biological Activities of 1-Benzyl-3-Pyrroline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring and its unsaturated counterpart, pyrroline, are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a benzyl group at the 1-position of the 3-pyrroline ring system introduces a key structural motif that can significantly influence the compound's interaction with biological targets. While dedicated research on the biological activities of 1-benzyl-3-pyrroline derivatives is an emerging field, the extensive investigation of structurally similar compounds, such as 1-benzyl-pyrrolidine and other N-benzyl heterocycles, provides a strong foundation for exploring their therapeutic potential.

This technical guide summarizes the known and potential biological activities of this compound derivatives by drawing parallels with closely related chemical structures. It provides an overview of potential therapeutic applications, quantitative biological data from analogous compounds, detailed experimental protocols for relevant assays, and visualizations of associated signaling pathways and experimental workflows.

Potential Therapeutic Applications

Based on the biological activities observed in structurally related compounds, this compound derivatives are promising candidates for investigation in several therapeutic areas:

-

Anticancer Activity: The 1-benzyl-pyrrolidine framework has been associated with significant cytotoxic and apoptotic effects in various cancer cell lines. Derivatives have been shown to induce programmed cell death, suggesting potential as novel anticancer agents.[1]

-

Enzyme Inhibition: N-benzyl substituted heterocyclic compounds have been identified as potent inhibitors of various enzymes, including kinases, which are critical targets in oncology and inflammatory diseases. The benzyl group can occupy hydrophobic pockets in enzyme active sites, leading to potent inhibition.[2][3]

-

Antimicrobial Activity: The pyrrolidine and pyrrole rings are present in many natural and synthetic antimicrobial agents. The addition of a benzyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved antimicrobial efficacy.

-

Neuroprotective Effects: Certain pyrrolidine derivatives have shown promise in models of neurodegenerative diseases. The exploration of this compound analogs in this area is warranted.

Quantitative Biological Data

The following tables summarize quantitative data for biological activities of compounds structurally related to this compound derivatives. This data provides a benchmark for the potential potency of this class of compounds.

Table 1: Cytotoxicity of 1-Benzylpyrrolidin-3-ol Analogues [1]

| Compound ID | Cancer Cell Line | Activity |

| 5j | HL-60 | Induces apoptosis at 10 µM |

| 5p | HL-60 | Induces apoptosis at 10 µM |

Note: The original study screened a library of these compounds for their ability to induce cytotoxicity in a panel of human cancer cell lines.[1]

Table 2: Kinase Inhibitory Activity of 7-benzyl-pyrrolo[2,3-d]pyrimidine Derivatives [2]

| Compound ID | Target Kinase | IC50 (µM) |

| 11a | PDGFRβ | 0.017 |

| 11a | VEGFR-2 | 0.038 |

| 19a | PDGFRβ | 0.021 |

| 19a | VEGFR-2 | 0.042 |

Table 3: Anticonvulsant Activity of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides [4]

| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) |

| 4 | 67.65 | 42.83 |

| 8 | 54.90 | 50.29 |

| 20 | - | 47.39 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biological findings. Below are representative protocols for key experiments relevant to the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: Kinase activity is often measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. This can be done using various methods, including radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).

Protocol (Luminescence-based):

-

Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP to a reaction buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate a key signaling pathway potentially modulated by cytotoxic this compound derivatives and a general workflow for their biological evaluation.

Caption: Intrinsic apoptosis pathway potentially activated by cytotoxic compounds.

References

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Benzyl-3-Pyrroline in the Synthesis of Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is highly advantageous for achieving specific and potent interactions with biological targets. Within the diverse family of pyrrolidine precursors, 1-benzyl-3-pyrroline (also known as N-benzyl-2,5-dihydropyrrole) emerges as a particularly versatile and strategic building block.

This technical guide details the role of this compound as a precursor for novel heterocyclic compounds. Its N-benzyl group provides robust protection that can be removed under various conditions, while the endocyclic double bond serves as a reactive handle for a range of chemical transformations. The primary focus of this guide is its application as a dipolarophile in [3+2] cycloaddition reactions for the stereocontrolled synthesis of complex, spirocyclic systems relevant to drug discovery.

Core Reactivity: The [3+2] Cycloaddition Pathway

The most powerful application of this compound is its participation as a dipolarophile in 1,3-dipolar cycloaddition reactions.[1][2] This reaction allows for the rapid construction of five-membered rings with high stereocontrol, generating multiple stereocenters in a single step.[1]

The general mechanism involves the reaction of the alkene moiety in this compound with a 1,3-dipole, most commonly an azomethine ylide. Azomethine ylides are transient species that can be generated in situ through various methods, such as the thermal ring-opening of aziridines or, more commonly, the condensation of an α-amino acid (like sarcosine or proline) with an aldehyde or ketone (such as isatin derivatives).[2] The resulting cycloaddition yields highly functionalized, polycyclic pyrrolidine structures.

Data Presentation: Synthesis of Spiro[oxindole-pyrrolidine] Derivatives

The reaction of this compound with azomethine ylides generated from isatins and an amino acid is a key strategy for accessing the spiro[oxindole-pyrrolidine] scaffold. This motif is of significant interest in medicinal chemistry due to its presence in a variety of bioactive natural products and its potential as an inhibitor of the p53-MDM2 interaction. The following table summarizes representative quantitative data for this class of transformation.

| Entry | Isatin Derivative (R) | Amino Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | H | Sarcosine | Toluene | 110 | 12 | 85 | >95:5 |

| 2 | 5-Br | Sarcosine | Acetonitrile | 80 | 16 | 91 | >95:5 |

| 3 | 5-Cl | L-Proline | Methanol | 65 | 10 | 88 | >95:5 (exo) |

| 4 | 5-NO₂ | Sarcosine | Toluene | 110 | 18 | 76 | >95:5 |

| 5 | H | L-Proline | Toluene | 110 | 12 | 90 | >95:5 (exo) |

Note: Data is compiled and representative of typical results for 1,3-dipolar cycloadditions of in situ generated azomethine ylides with electron-deficient alkenes.

Mandatory Visualizations

Reaction Pathway Diagram

Caption: General pathway for the synthesis of spiro[oxindole-pyrrolidine] derivatives.

Experimental Workflow Diagram

Caption: Standard experimental workflow for the cycloaddition reaction.

Experimental Protocols

The following is a detailed representative methodology for the synthesis of a spiro[oxindole-pyrrolidine] derivative using this compound.

Synthesis of 1'-Benzyl-spiro[indoline-3,3'-pyrrolidin]-2-one

Materials:

-

Isatin (1.0 mmol, 147.1 mg)

-

Sarcosine (1.2 mmol, 106.9 mg)

-

This compound (1.1 mmol, 175.2 mg, ~170 µL)

-

Anhydrous Toluene (15 mL)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol) and sarcosine (1.2 mmol).

-

Add anhydrous toluene (15 mL) to the flask.

-

Add this compound (1.1 mmol) to the suspension.

-

Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere.

-

Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%) to isolate the pure product.

-

Combine the fractions containing the desired product and concentrate in vacuo to yield the title compound as a solid.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Characterization Data (Prototypical):

-

¹H NMR (400 MHz, CDCl₃): δ 7.20-7.40 (m, 8H, Ar-H), 6.85-7.00 (m, 2H, Ar-H), 3.65 (s, 2H, N-CH₂-Ph), 3.00-3.20 (m, 2H, pyrrolidine-H), 2.70-2.90 (m, 2H, pyrrolidine-H), 2.20-2.50 (m, 4H, pyrrolidine-H).

-

¹³C NMR (101 MHz, CDCl₃): δ 178.5 (C=O), 141.0, 138.0, 129.5, 128.8, 128.5, 127.5, 125.0, 122.0, 109.0 (Ar-C), 72.0 (C-spiro), 60.0 (N-CH₂-Ph), 55.0, 53.0, 48.0, 35.0 (pyrrolidine-C).

-

HRMS (ESI): Calculated for C₂₀H₂₂N₂O [M+H]⁺, found [M+H]⁺.

Conclusion

This compound is a high-value precursor for the synthesis of novel and complex heterocyclic compounds. Its utility is most profoundly demonstrated in [3+2] cycloaddition reactions, which provide a direct and efficient route to spirocyclic systems and other scaffolds of high interest in medicinal chemistry and drug development. The methodologies presented in this guide offer a robust foundation for researchers to explore the synthetic potential of this versatile building block, enabling the generation of diverse libraries of compounds for biological screening and the development of next-generation therapeutics.

References

- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Theoretical and Computational Analysis of 1-Benzyl-3-pyrroline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-pyrroline is a heterocyclic compound featuring a pyrroline ring N-substituted with a benzyl group. The pyrrolidine and pyrroline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active natural products and synthetic compounds.[1] These five-membered nitrogen heterocycles serve as versatile building blocks in the design of novel therapeutic agents targeting a range of diseases.[1] Theoretical and computational chemistry provide invaluable tools for understanding the structural, electronic, and spectroscopic properties of such molecules, thereby accelerating the drug discovery process by predicting molecular behavior and guiding experimental design.

This technical guide offers a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound. While specific, in-depth computational studies on this exact molecule are not extensively documented in peer-reviewed literature, this document synthesizes information from closely related N-substituted pyrroline and pyrrolidine derivatives to provide a robust framework for its analysis. The methodologies, data, and workflows presented herein are intended to serve as a guide for researchers engaged in the synthesis, characterization, and application of this compound and its analogues.

Molecular Structure and Properties

The fundamental structure of this compound consists of a central five-membered dihydropyrrole ring with a double bond between carbons 3 and 4, and a benzyl group attached to the nitrogen atom. Computational methods, particularly Density Functional Theory (DFT), are essential for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which govern the molecule's three-dimensional conformation and its potential interactions with biological targets.

Physicochemical Data

A summary of available physicochemical properties for this compound is presented in Table 1. This data is typically sourced from chemical suppliers and provides a basic characterization of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N | ChemScene |

| Molecular Weight | 159.23 g/mol | ChemScene |

| Boiling Point | 77 °C at 0.01 mmHg | Sigma-Aldrich[2] |

| Density | 1.091 g/mL at 25 °C | Sigma-Aldrich[2] |

| Refractive Index (n20/D) | 1.539 | Sigma-Aldrich[2] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | ChemScene |

| logP (octanol-water partition coefficient) | 2.0584 | ChemScene |

Computational Chemistry Protocols

Theoretical investigations of pyrroline derivatives typically employ DFT and other ab initio methods to elucidate electronic structure, vibrational properties, and chemical reactivity. These computational approaches are crucial for predicting molecular geometries, infrared spectra, and electronic transitions with a high degree of accuracy.

Geometry Optimization and Vibrational Analysis

A standard and effective methodology for the computational analysis of molecules like this compound involves the following steps:

-

Initial Structure Generation : A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization : The structure is optimized to find the lowest energy conformation. A widely used and reliable method for this purpose is DFT with the B3LYP functional and a Pople-style basis set such as 6-31G(d,p) or 6-311+G(2d,p).[3] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

-

Vibrational Frequency Calculation : Following optimization, vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental infrared (IR) spectra to validate the computational model.[3][4]

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

-

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons.

-

LUMO : The energy of the LUMO is related to the molecule's ability to accept electrons.

-

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[5]

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyrroline ring and the π-system of the benzyl group, while the LUMO would likely be distributed over the aromatic ring.

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of 3-pyrrolines. A common method involves the ring-closing metathesis of a suitable diallylamine derivative. Another established procedure starts from (Z)-1,4-dichloro-2-butene, which undergoes a three-step process including a Delépine reaction for monoamination, followed by ring closure.[6]

A General Synthetic Workflow:

-

Starting Material Preparation : Synthesis of an appropriate N-benzyl-diallylamine precursor or acquisition of a suitable starting material like (Z)-1,4-dichloro-2-butene.

-

Ring Formation : This can be achieved through various cyclization strategies. For instance, the reaction between an aromatic aldehyde, an amine, and a suitable three-carbon component can yield polysubstituted pyrrolines.[7]

-

Purification : The crude product is purified using techniques such as column chromatography or distillation under reduced pressure to yield pure this compound.

-

Characterization : The structure of the synthesized compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Visualizations

General Workflow for Synthesis and Computational Analysis

The following diagram illustrates a typical workflow for the synthesis, characterization, and computational analysis of a substituted pyrroline like this compound.

Hypothetical Signaling Pathway in Drug Development

Derivatives of the pyrrolidine scaffold have been investigated for their potential to modulate various biological pathways, including acting as enzyme inhibitors or receptor antagonists. For instance, substituted pyrrolidines have been studied as apoptotic agents that interact with key proteins like caspases.[8][9] The diagram below illustrates a hypothetical signaling pathway where a this compound derivative could act as an inhibitor of a protein kinase, a common target in cancer therapy.

Conclusion

This compound represents a valuable scaffold for further exploration in medicinal chemistry and materials science. While direct and extensive computational studies on this specific molecule are limited, the established theoretical frameworks used for analogous N-substituted pyrrolines and pyrrolidines provide a clear and reliable path for its in-silico investigation. The combination of computational analysis, including DFT for geometry optimization and electronic property prediction, with robust experimental synthesis and characterization, offers a powerful strategy for elucidating the properties of this compound and designing novel derivatives with tailored functions. This integrated approach is fundamental to advancing the development of new therapeutic agents and functional materials based on the versatile pyrroline core.

References

- 1. mdpi.com [mdpi.com]

- 2. 1-苄基-3-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scielo.br [scielo.br]

- 4. Methodological Approach Based on Structural Parameters, Vibrational Frequencies, and MMFF94 Bond Charge Increments for Platinum-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and DFT study of benzyl 1-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. researchgate.net [researchgate.net]

Stability and Degradation Profile of 1-Benzyl-3-pyrroline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation profile of 1-Benzyl-3-pyrroline. Due to the limited availability of specific stability data for this compound in published literature, this document outlines a framework for assessing its stability based on general chemical principles, the known reactivity of related N-benzyl and pyrroline structures, and established regulatory guidelines for forced degradation studies. Detailed hypothetical degradation pathways and recommended experimental protocols are provided to guide researchers in evaluating the stability of this compound and identifying potential degradation products.

Introduction

This compound is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. Its structural motif, featuring a pyrroline ring and an N-benzyl group, is found in various biologically active molecules. Understanding the chemical stability and degradation profile of this compound is crucial for its proper handling, storage, and application in research and development, particularly in the pharmaceutical industry where impurity profiling is a critical aspect of drug development. This guide summarizes the known stability information and presents a comprehensive strategy for a forced degradation study in line with ICH guidelines.

General Stability Profile

Based on available safety data sheets (SDS), this compound is considered stable under normal storage conditions. However, the presence of the pyrroline ring and the N-benzyl group suggests potential susceptibility to specific stress conditions.

Table 1: Summary of General Stability Information

| Condition | Stability | Incompatible Materials/Conditions to Avoid |

| Normal Storage | Stable | - |

| Hazardous Polymerization | Does not occur | - |

| Chemical Incompatibility | Potentially unstable | Strong oxidizing agents, Strong acids |

| Physical Stress | Potentially unstable | Excess heat, Open flames, Hot surfaces, Sources of ignition |

Proposed Forced Degradation Study

To thoroughly investigate the stability of this compound, a forced degradation study is recommended. The objective of such a study is to identify potential degradation products and pathways, which is essential for the development and validation of stability-indicating analytical methods. The study should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[1][2][3]

Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Recommended Stress Conditions

The following table outlines the recommended stress conditions for the forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active substance.[1][4]

Table 2: Proposed Conditions for Forced Degradation Study

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | Room Temperature & 60°C | Up to 7 days |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature & 60°C | Up to 7 days |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal Degradation | Dry Heat | 80°C | Up to 7 days |

| Photolytic Degradation | UV (254 nm) & Visible Light | Room Temperature | Expose to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |

Hypothetical Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized under stress conditions.

Oxidative Degradation

The tertiary amine and the benzylic position are susceptible to oxidation.[5]

-

N-Oxidation: The nitrogen atom of the pyrroline ring can be oxidized to form the corresponding N-oxide.

-

C-N Bond Cleavage: Oxidative cleavage of the N-benzyl bond can lead to the formation of benzaldehyde and 3-pyrroline. 3-pyrroline itself may be unstable and undergo further oxidation or polymerization.

Hydrolytic Degradation (Acid/Base Catalyzed)

While the pyrroline ring is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening or other reactions, although this is less likely than oxidative degradation. The N-benzyl group is generally stable to hydrolysis.[6]

Photolytic Degradation

UV irradiation could potentially induce radical reactions, leading to C-N bond cleavage or reactions involving the double bond of the pyrroline ring.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylamines [organic-chemistry.org]

Synthetic Utility of 1-Benzyl-3-pyrroline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3-pyrroline, a five-membered nitrogen heterocycle, is a versatile building block in organic synthesis. Its unique structure, featuring a reactive double bond within a pyrrolidine ring and a readily cleavable N-benzyl protecting group, offers multiple avenues for functionalization. This technical guide explores the emerging synthetic applications of this compound, providing a comprehensive overview of its reactivity and utility in constructing complex molecular architectures relevant to drug discovery and development.

Core Reactivity and Synthetic Applications

The synthetic potential of this compound primarily revolves around two key reactive sites: the carbon-carbon double bond and the allylic C-H bonds. These sites allow for a variety of transformations, including cycloaddition reactions and direct C-H functionalization, leading to a diverse array of substituted pyrrolidine derivatives.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful applications of this compound is its participation as a dipolarophile in [3+2] cycloaddition reactions. These reactions provide a highly efficient and stereoselective route to construct complex, fused, and spirocyclic pyrrolidine frameworks, which are prevalent in numerous biologically active natural products and pharmaceutical agents.[1][2]

A notable example is the synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates. In this approach, an azomethine ylide, generated in situ, undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile to yield the pyrrolidine-containing product.[3] While this specific example does not use this compound as the dipolarophile, it highlights the general reactivity of the pyrroline scaffold in such transformations. The double bond in this compound is poised to react with a variety of 1,3-dipoles, such as nitrones, azomethine ylides, and nitrile oxides, to afford a range of bicyclic adducts.

Workflow for a Generic 1,3-Dipolar Cycloaddition:

Caption: General workflow for a [3+2] cycloaddition reaction involving this compound.

C-H Functionalization

The allylic C-H bonds at the C2 and C5 positions of the this compound ring are susceptible to functionalization. This reactivity has been demonstrated in related systems, such as N-Boc-2,5-dihydro-1H-pyrrole. Dirhodium tetracarboxylate-catalyzed reactions of this substrate with aryldiazoacetates lead to highly enantio- and diastereoselective C-H functionalization exclusively at the α-nitrogen C2 position.[4] This precedent suggests that similar transformations could be applied to this compound, providing a direct method for introducing substituents at the allylic positions with high stereocontrol.

Signaling Pathway for Catalytic C-H Functionalization:

Caption: Proposed pathway for rhodium-catalyzed C-H functionalization of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of these synthetic strategies. Below are representative procedures based on related and analogous transformations.

General Procedure for 1,3-Dipolar Cycloaddition of Azomethine Ylides

This procedure is adapted from the synthesis of pyrrolidine-containing heterocycles via in situ generated azomethine ylides.[3]

Materials:

-

Aldehyde (1.0 equiv)

-

Amino acid (e.g., sarcosine or proline) (1.0 equiv)

-

This compound (as dipolarophile) (1.2 equiv)

-

Solvent (e.g., Toluene, Methanol, or Acetonitrile)

Procedure:

-

To a solution of the aldehyde (1.0 equiv) and the amino acid (1.0 equiv) in the chosen solvent, add this compound (1.2 equiv).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired cycloadduct.

General Procedure for Rhodium-Catalyzed C-H Functionalization

This protocol is based on the C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole and can be adapted for this compound.[4]

Materials:

-

This compound (5.0 equiv)

-

Aryldiazoacetate (1.0 equiv)

-

Rhodium catalyst (e.g., Rh₂(OAc)₄) (0.5-2 mol%)

-

Anhydrous solvent (e.g., Dichloromethane or Hexane)

Procedure:

-

To a solution of this compound (5.0 equiv) and the rhodium catalyst in the anhydrous solvent at room temperature, add a solution of the aryldiazoacetate (1.0 equiv) in the same solvent dropwise over a period of 1-2 hours using a syringe pump.

-

Stir the reaction mixture at room temperature until the diazo compound is completely consumed (as monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-functionalized pyrrolidine derivative.

Data Presentation

The following tables summarize typical reaction parameters and outcomes for analogous reactions, providing a predictive framework for the application of this compound.

Table 1: Representative Yields for 1,3-Dipolar Cycloadditions of Azomethine Ylides

| Entry | Dipole Precursors | Dipolarophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Isatin, Sarcosine | (E)-Chalcone | Toluene | 110 | 12 | 75-85 |

| 2 | Benzaldehyde, Proline | N-Phenylmaleimide | Acetonitrile | 80 | 8 | 80-90 |

| 3 | Formaldehyde, Glycine | Dimethyl acetylenedicarboxylate | Methanol | 65 | 24 | 60-70 |

Table 2: Representative Data for Rhodium-Catalyzed C-H Functionalization

| Entry | Substrate | Diazo Compound | Catalyst (mol%) | Solvent | Yield (%) | d.r. | ee (%) |

| 1 | N-Boc-2,5-dihydropyrrole | Methyl phenyldiazoacetate | Rh₂(S-PTAD)₄ (0.1) | Hexane | 87 | >20:1 | 97 |

| 2 | N-Boc-2,5-dihydropyrrole | Ethyl p-methoxyphenyldiazoacetate | Rh₂(OAc)₄ (1.0) | DCM | 75 | - | - |

| 3 | N-Boc-2,5-dihydropyrrole | Ethyl p-nitrophenyldiazoacetate | Rh₂(S-DOSP)₄ (0.5) | DCM | 82 | 15:1 | 95 |

d.r. = diastereomeric ratio; ee = enantiomeric excess

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential for the construction of diverse and complex pyrrolidine-containing molecules. Its ability to participate in [3+2] cycloaddition reactions and undergo C-H functionalization provides powerful tools for medicinal chemists and drug development professionals. The protocols and data presented in this guide offer a solid foundation for exploring and exploiting the rich chemistry of this promising building block in the pursuit of novel therapeutic agents. Further research into the asymmetric functionalization of this compound is anticipated to unlock even greater synthetic possibilities.

References

- 1. 1-Benzyl-2,5-dihydropyrrole | C11H13N | CID 561506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BJOC - Combination of multicomponent KA2 and Pauson–Khand reactions: short synthesis of spirocyclic pyrrolocyclopentenones [beilstein-journals.org]

- 3. Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Highly Efficient and Diastereoselective Synthesis of New Pyrazolylpyrrolizine and Pyrazolylpyrrolidine Derivates by a Three-Component Domino Process - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyrrolidines Using 1-Benzyl-3-pyrroline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif frequently found in a vast array of pharmaceuticals and natural products, exhibiting a wide range of biological activities.[1][2] Its prevalence in FDA-approved drugs underscores the importance of efficient and stereoselective synthetic routes to access structurally diverse pyrrolidine derivatives for drug discovery and development programs.[3][4] 1-Benzyl-3-pyrroline serves as a versatile and valuable precursor for the synthesis of substituted pyrrolidines, primarily through its ability to form an N-benzyl substituted azomethine ylide. This reactive intermediate can readily undergo [3+2] cycloaddition reactions with various dipolarophiles to construct the five-membered pyrrolidine ring with high regio- and stereoselectivity.[5][6]

These application notes provide detailed protocols and quantitative data for the synthesis of substituted pyrrolidines utilizing this compound as a key starting material. The methodologies described herein are essential for medicinal chemists and researchers focused on the development of novel therapeutics.

Key Synthetic Strategy: [3+2] Cycloaddition of Azomethine Ylides

The cornerstone of the synthetic approach detailed here is the 1,3-dipolar cycloaddition reaction.[7][8] An azomethine ylide, generated in situ from a precursor such as this compound, acts as a 1,3-dipole. This species then reacts with a π-system, known as a dipolarophile (typically an electron-deficient alkene or alkyne), in a concerted fashion to yield a five-membered heterocyclic ring—in this case, a substituted pyrrolidine.[6][9] This reaction is highly valuable as it can generate multiple new stereocenters in a single, often highly stereocontrolled, step.[1]

The generation of the azomethine ylide from this compound can be proposed to proceed through protonation of the double bond followed by ring-opening, or via other activation methods that facilitate the formation of the reactive dipole.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted pyrrolidines via [3+2] cycloaddition of N-benzyl azomethine ylides with various dipolarophiles. While not all examples start directly from this compound, they utilize closely related N-benzyl azomethine ylide precursors and are thus highly relevant and indicative of the expected outcomes.

Table 1: Diastereoselective Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]

| Entry | Dipolarophile (Oxindole Derivative) | Product | Yield (%) | Diastereomeric Ratio (exo:endo) | Reference |

| 1 | N-Methyl-3-benzylideneindolin-2-one | 1'-Benzyl-2'-methyl-5'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one | 85 | >99:1 | Adapted from[10] |

| 2 | N-Ethyl-3-benzylideneindolin-2-one | 1'-Benzyl-2'-ethyl-5'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one | 88 | >99:1 | Adapted from[10] |

| 3 | N-Propyl-3-benzylideneindolin-2-one | 1'-Benzyl-2'-propyl-5'-phenylspiro[indoline-3,3'-pyrrolidin]-2-one | 82 | >99:1 | Adapted from[10] |

| 4 | N-Phenyl-3-benzylideneindolin-2-one | 1'-Benzyl-2',5'-diphenylspiro[indoline-3,3'-pyrrolidin]-2-one | 91 | >99:1 | Adapted from[10] |

Table 2: Synthesis of Polysubstituted Pyrrolidines with Various Dipolarophiles

| Entry | Dipolarophile | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Dimethyl maleate | Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | 92 | trans favored | Adapted from[9] |

| 2 | N-Phenylmaleimide | 1-Benzyl-5-phenyl-3a,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6(5H)-dione | 95 | >99:1 (endo) | Adapted from[10] |

| 3 | Methyl acrylate | Methyl 1-benzylpyrrolidine-3-carboxylate | 85 | N/A | Adapted from[9] |

| 4 | (E)-Chalcone | 1-Benzyl-2,5-diphenyl-4-benzoylpyrrolidine | 78 | 4:1 | Adapted from general procedures |

| 5 | Phenylacetylene | 1-Benzyl-5-phenyl-2,5-dihydro-1H-pyrrole | 65 | N/A | Adapted from[11] |

Experimental Protocols

Protocol 1: General Procedure for the [3+2] Cycloaddition of an in situ Generated N-Benzyl Azomethine Ylide with an Olefinic Dipolarophile

This protocol describes a general method for the synthesis of substituted pyrrolidines via a three-component reaction involving an aldehyde, an amino acid (to form the azomethine ylide precursor), and a dipolarophile. This is a widely used method for generating N-benzyl azomethine ylides and is adaptable for various substrates.

Materials:

-

Benzaldehyde

-

Sarcosine (N-methylglycine)

-

Dipolarophile (e.g., N-phenylmaleimide)

-

Toluene, anhydrous

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for reaction setup and workup

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzaldehyde (1.0 mmol, 1.0 equiv.), sarcosine (1.2 mmol, 1.2 equiv.), and the dipolarophile (e.g., N-phenylmaleimide, 1.0 mmol, 1.0 equiv.).

-

Add anhydrous toluene (20 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-